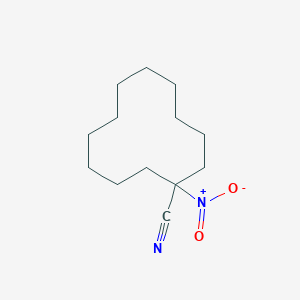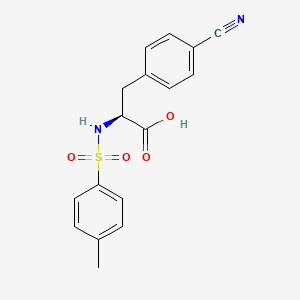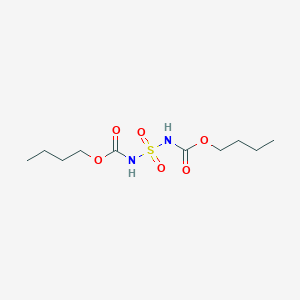
Dibutyl sulfonylbiscarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl sulfonylbiscarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of sulfonyl and carbamate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl sulfonylbiscarbamate typically involves the reaction of dibutylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality. Purification of the compound is typically achieved through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Dibutyl sulfonylbiscarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted carbamates or sulfonyl derivatives, depending on the nucleophile used.
科学研究应用
Dibutyl sulfonylbiscarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and sulfonyl derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of dibutyl sulfonylbiscarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context.
相似化合物的比较
Similar Compounds
Dibutyl phthalate: A commonly used plasticizer with similar structural features but different functional groups.
Dibutyl sebacate: Another plasticizer with a similar ester structure but different chemical properties.
Carbamate pesticides: Compounds like carbaryl and benomyl, which share the carbamate functional group but have different applications and toxicity profiles.
Uniqueness
Dibutyl sulfonylbiscarbamate is unique due to the presence of both sulfonyl and carbamate groups, which confer distinct chemical reactivity and potential biological activity. Its dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
85797-20-2 |
|---|---|
分子式 |
C10H20N2O6S |
分子量 |
296.34 g/mol |
IUPAC 名称 |
butyl N-(butoxycarbonylsulfamoyl)carbamate |
InChI |
InChI=1S/C10H20N2O6S/c1-3-5-7-17-9(13)11-19(15,16)12-10(14)18-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI 键 |
WZKIGKBERCRYLM-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)NS(=O)(=O)NC(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
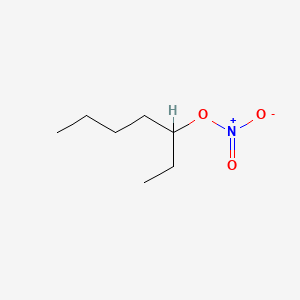
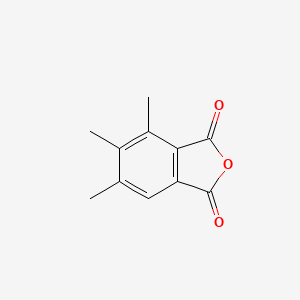
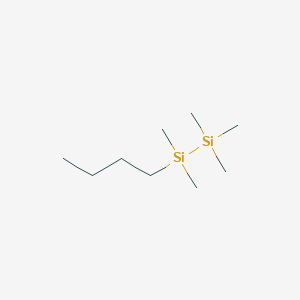
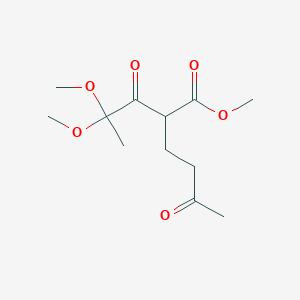

![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
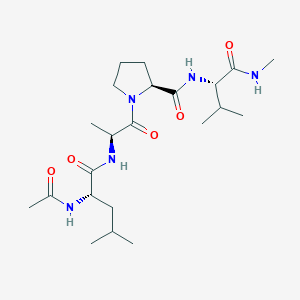


![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
